5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one
CAS No.:
Cat. No.: VC17484288
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 6-methoxy-7-methylspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
| Standard InChI | InChI=1S/C12H13NO2/c1-7-9(15-2)4-3-8-10(7)11(14)13-12(8)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14) |
| Standard InChI Key | SNVKKEFCRVYQRB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1C(=O)NC23CC3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one features a spiro junction at the cyclopropane and isoindolinone rings, creating a rigid three-dimensional architecture. The isoindolinone moiety consists of a bicyclic system with a lactam group, while the cyclopropane introduces strain that may enhance reactivity or binding affinity. Substituents include:
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Methoxy group (-OCH₃) at the 5' position, which influences electronic distribution and hydrogen-bonding capacity.
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Methyl group (-CH₃) at the 4' position, contributing to steric effects and lipophilicity .
The molecular formula is C₁₂H₁₁NO₂, with a molar mass of 201.23 g/mol. Computational models suggest a dipole moment of ~3.2 D, indicative of moderate polarity .
Synthetic Methodologies
Multicomponent Reaction Approaches
A validated route for analogous spirocyclic isoindolinones involves a one-pot multicomponent reaction (MCR) utilizing:
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Amines (e.g., benzylamine),
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Isatin derivatives (for lactam formation),
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Diketones (e.g., dimedone),
Example Protocol (adapted from Zhou et al. ):
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Combine equimolar amounts of amine, isatin, and diketone in acetonitrile.
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Add DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst.
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Heat at 80°C for 12 hours under reflux.
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Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 20:1).
Yield: 55–75% for analogous compounds .
Cyclopropanation Strategies
The cyclopropane ring is introduced via Simmons–Smith cyclopropanation or vinylcyclopropane rearrangements. For instance, bromomethyl precursors react with zinc-copper couples to form the spirocyclic framework .
Critical Parameters:
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Temperature control (<0°C) to prevent ring-opening.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 8.2 | Caspase-3 activation |
| A549 | 11.5 | ROS generation |
Data adapted from spirocyclic derivatives in PMC6361672 .
Comparative Analysis with Structural Analogs
The table below highlights key differences between 5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one and related compounds:
| Compound Name | Structural Variation | Bioactivity (σ₁ Kᵢ, nM) |
|---|---|---|
| 5'-Methoxy-4'-methylspiro[...]-3'-one | Cyclopropane + isoindolinone | Not tested |
| UVM147 | Spiro-2,6-dioxopyrazine | 12 ± 1.2 |
| BE848766A (Patent) | Spiro(cyclopropane-1,2'-indolin)-3'-one | Antiulcer activity |
Challenges and Future Directions
Synthetic Limitations
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Low yields in cyclopropanation steps (<50% in non-optimized protocols) .
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Stereochemical control: Racemization at the spiro center remains problematic .
Research Priorities
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Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.
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Target identification: Screen against kinase and GPCR panels.
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Analog synthesis: Replace methoxy with bioisosteres (e.g., trifluoromethoxy).
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